REACTION_CXSMILES
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[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[N-:8]=[N+:9]=[N-:10].[Na+]>C(O)(=O)C.O>[N:8]([C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5])=[N+:9]=[N-:10] |f:1.2|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC(=CC(=O)O)C
|
Name
|
|
Quantity
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52 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
50 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The clear yellow solution was stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated in an oil bath at 95° C. for 2 days
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Duration
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2 d
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Type
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ADDITION
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Details
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This solution was poured into a separatory funnel
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Type
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EXTRACTION
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Details
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extracted with ether (5×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to an orange oil
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Type
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CUSTOM
|
Details
|
This oil was used without further purification
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Reaction Time |
1 h |
Name
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Type
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|
Smiles
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N(=[N+]=[N-])C(CC(=O)O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |